2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide
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Overview
Description
- This compound is a complex organic molecule with the following structural formula:
C9H9N3S
. - It contains a 1,2,4-triazole ring, a thioether group, and an acetamide moiety.
- The compound’s systematic name is 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide .
- It exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent functionalization.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).
Medicine: May serve as a lead compound for drug development.
Industry: Limited applications due to its complexity.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of a triazole ring, thioether, and acetamide group sets it apart.
Similar Compounds: Other triazole-based compounds, such as 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole, may share structural features.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Properties
Molecular Formula |
C18H18FN5OS |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-11-3-6-13(7-4-11)17-22-23-18(24(17)20)26-10-16(25)21-14-8-5-12(2)15(19)9-14/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
DUHXERQHGTYHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
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